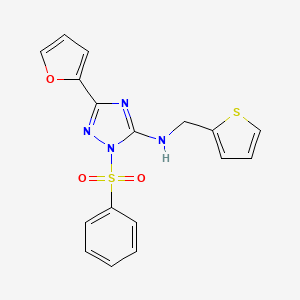![molecular formula C27H29N7O4 B4220865 N-[4-({6-[2-(2-METHYLPHENOXY)ETHOXY]-3-PYRIDAZINYL}OXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE](/img/structure/B4220865.png)
N-[4-({6-[2-(2-METHYLPHENOXY)ETHOXY]-3-PYRIDAZINYL}OXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE
Descripción general
Descripción
N-[4-({6-[2-(2-METHYLPHENOXY)ETHOXY]-3-PYRIDAZINYL}OXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its intricate structure, which includes multiple aromatic rings and heteroatoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({6-[2-(2-METHYLPHENOXY)ETHOXY]-3-PYRIDAZINYL}OXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:
Nucleophilic substitution reactions: These reactions are used to introduce the morpholinyl and pyridazinyl groups into the triazine core.
Etherification reactions: These reactions involve the formation of ether linkages between the aromatic rings and the ethoxy groups.
Amination reactions: These reactions introduce the amine groups into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-({6-[2-(2-METHYLPHENOXY)ETHOXY]-3-PYRIDAZINYL}OXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-({6-[2-(2-METHYLPHENOXY)ETHOXY]-3-PYRIDAZINYL}OXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-({6-[2-(2-METHYLPHENOXY)ETHOXY]-3-PYRIDAZINYL}OXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- **4-({6-[2-(2-chlorophenoxy)ethoxy]-3-pyridazinyl}oxy)-N-(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- **4-({6-[2-(2-fluorophenoxy)ethoxy]-3-pyridazinyl}oxy)-N-(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of N-[4-({6-[2-(2-METHYLPHENOXY)ETHOXY]-3-PYRIDAZINYL}OXY)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]-N-(4-METHYLPHENYL)AMINE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl]oxy-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O4/c1-19-7-9-21(10-8-19)28-25-29-26(34-13-15-35-16-14-34)31-27(30-25)38-24-12-11-23(32-33-24)37-18-17-36-22-6-4-3-5-20(22)2/h3-12H,13-18H2,1-2H3,(H,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSYEAJOMWLHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC3=NN=C(C=C3)OCCOC4=CC=CC=C4C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-isopropyl-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4220782.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B4220787.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4220793.png)
![2-{[5-(2,5-dichlorobenzyl)-4-methyl-1,3-thiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4220799.png)

![1-BENZOYL-3-(FURAN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE](/img/structure/B4220823.png)
![N-(4-fluorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4220830.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-phenylglycinamide](/img/structure/B4220833.png)

![4,7,7-trimethyl-3-oxo-N-(pyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4220850.png)
![N-(2-methoxybenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4220854.png)

![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-[(BENZYLSULFANYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4220886.png)

